molecular formula C22H25N3O B1671937 Indoramine CAS No. 26844-12-2

Indoramine

Numéro de catalogue: B1671937
Numéro CAS: 26844-12-2
Poids moléculaire: 347.5 g/mol
Clé InChI: JXZZEXZZKAWDSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'indoramin est un agent anti-adrénergique pipéridinique connu pour ses propriétés antagonistes sélectives des récepteurs alpha-1 adrénergiques. Il est principalement utilisé dans le traitement de l'hypertension artérielle et de l'hyperplasie bénigne de la prostate. La capacité unique de l'indoramin à bloquer les récepteurs alpha-1 sans provoquer de tachycardie réflexe en fait un agent thérapeutique précieux .

Applications De Recherche Scientifique

Indoramin has a wide range of scientific research applications:

    Chemistry: Indoramin is used as a reference compound in the study of alpha-1 adrenoceptor antagonists.

    Biology: It is utilized in research focused on adrenergic receptor functions and their role in physiological processes.

    Medicine: Indoramin’s therapeutic applications in treating hypertension and benign prostatic hyperplasia are well-documented.

    Industry: Indoramin’s role in the pharmaceutical industry is significant, particularly in the development of new therapeutic agents targeting alpha-1 adrenoceptors.

Mécanisme D'action

Target of Action

Indoramine, also known as a piperidine antiadrenergic agent, primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle.

Mode of Action

This compound acts as a selective alpha-1 adrenergic antagonist . This means it binds to the alpha-1A adrenergic receptors, blocking the action of endogenous catecholamines, particularly noradrenaline. This blockade inhibits the activation of these receptors, leading to a decrease in vasoconstriction and an overall lowering of blood pressure . Additionally, this compound has a direct myocardial depression action, which means it can reduce the force of heart muscle contraction .

Biochemical Pathways

Its antagonistic action on the alpha-1a adrenergic receptors disrupts the normal sympathetic nervous system signaling pathways, leading to a decrease in vasoconstriction and blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied . After oral administration, this compound is well absorbed and extensively metabolized. Less than 2% of the administered drug is excreted unchanged in the urine . The clearance of this compound, determined after intravenous administration, is of the same order as liver blood flow .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Certain drugs can increase the risk or severity of adverse effects when combined with this compound, while others may decrease its antihypertensive activities . Furthermore, individual patient factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy.

Safety and Hazards

Indoramin has several side effects including drowsiness, dizziness, dry mouth, nasal congestion, headache, fatigue, weight gain, hypotension, postural hypotension, depression, problems with ejaculation, diarrhea, nausea, increased need to pass urine, and palpitations . On May 31, 2013, the French National Agency for the Safety of Medicines and Health Products (ANSM) concluded that the benefit/risk ratio of this product was unfavorable and withdrew Vidora’s marketing authorization and recalled its batches from the market .

Analyse Biochimique

Biochemical Properties

Indoramine plays a crucial role in biochemical reactions by selectively blocking alpha-1 adrenergic receptors. This interaction prevents the binding of norepinephrine, leading to vasodilation and reduced blood pressure. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to alpha-1 adrenergic receptors on the cell surface, inhibiting their activation and subsequent signaling pathways .

Cellular Effects

This compound affects various cell types, including smooth muscle cells and prostate cells. By blocking alpha-1 adrenergic receptors, this compound reduces smooth muscle contraction, leading to vasodilation and decreased blood pressure. In prostate cells, this compound alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles of the prostate and bladder neck. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating adrenergic receptor activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-1 adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like norepinephrine. This binding inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle contraction. This compound’s interaction with cytochrome P450 enzymes also affects its metabolism and clearance from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound maintains its ability to reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces blood pressure and relaxes smooth muscles without significant adverse effects. At high doses, this compound can cause hypotension, dizziness, and other side effects. Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to its excretion. This compound’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by modulating adrenergic receptor activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the prostate and smooth muscle .

Subcellular Localization

This compound’s subcellular localization is primarily at the cell membrane, where it binds to alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows this compound to effectively block receptor activation. Post-translational modifications and targeting signals may also influence this compound’s localization and function within specific cellular compartments .

Méthodes De Préparation

L'indoramin est généralement synthétisé à partir du tryptophol. La voie de synthèse implique l'alkylation de la 4-benzamidopyridine avec un composé bromoéthylique dérivé du tryptophol, conduisant à un sel de pyridinium quaternaire. Cet intermédiaire est ensuite hydrogéné à l'aide d'un catalyseur de nickel de Raney pour donner l'indoramin . Les méthodes de production industrielle suivent des voies de synthèse similaires, garantissant une pureté et un rendement élevés grâce à des conditions de réaction optimisées.

Analyse Des Réactions Chimiques

L'indoramin subit diverses réactions chimiques, notamment :

    Oxydation : L'indoramin peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.

    Substitution : L'indoramin peut subir des réactions de substitution, en particulier au niveau du cycle indole, conduisant à divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de Recherche Scientifique

L'indoramin a un large éventail d'applications de recherche scientifique :

    Chimie : L'indoramin est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs alpha-1 adrénergiques.

    Biologie : Il est utilisé dans la recherche axée sur les fonctions des récepteurs adrénergiques et leur rôle dans les processus physiologiques.

    Médecine : Les applications thérapeutiques de l'indoramin dans le traitement de l'hypertension artérielle et de l'hyperplasie bénigne de la prostate sont bien documentées.

    Industrie : Le rôle de l'indoramin dans l'industrie pharmaceutique est important, en particulier dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs alpha-1 adrénergiques.

5. Mécanisme d'Action

L'indoramin exerce ses effets en bloquant sélectivement les récepteurs adrénergiques alpha-1. Ces récepteurs se trouvent dans divers tissus, notamment les muscles lisses vasculaires et la glande prostatique. En inhibant ces récepteurs, l'indoramin provoque une vasodilatation, ce qui conduit à une diminution de la résistance périphérique et de la pression artérielle. Dans la prostate, il détend les muscles hyperplasiques, améliorant le flux urinaire chez les patients atteints d'hyperplasie bénigne de la prostate .

Comparaison Avec Des Composés Similaires

L'indoramin est comparé à d'autres antagonistes des récepteurs alpha-1 adrénergiques tels que la prazosine, la térazosine et la doxazosine. Bien que tous ces composés partagent des mécanismes d'action similaires, l'indoramin est unique en sa capacité à bloquer les récepteurs alpha-1 sans provoquer de tachycardie réflexe. Cela le rend particulièrement utile chez les patients où il est crucial d'éviter la tachycardie .

Composés Similaires

  • Prazosine
  • Térazosine
  • Doxazosine

Le profil pharmacologique distinct de l'indoramin et ses applications thérapeutiques en font un composé précieux à la fois en milieu clinique et de recherche.

Propriétés

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048370
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26844-12-2
Record name Indoramin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26844-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoramin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoramin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDORAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-210
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A suspension of 4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide (7.3 kg.) and sodium borohydride (2.5 kg.) in isopropanol (57 kg.) was stirred and refluxed for 6 hours. The reaction mixture was cooled to 25° and diluted with water. The product was separated by filtration and washed with aqueous methanol then with water and finally with methanol, and dried to give 4.45 kg. of the crude title compound. This was purified by dissolving in dimethylformamide (21 kg.) at 50°-60° and slowly adding water (22 kg.). After cooling, the product was separated by filtration, washed with water then with methanol, and dried to give 3.9 kg. of the title compound (65% yield).
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
57 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indoramin
Reactant of Route 2
Reactant of Route 2
Indoramin
Reactant of Route 3
Reactant of Route 3
Indoramin
Reactant of Route 4
Reactant of Route 4
Indoramin
Reactant of Route 5
Reactant of Route 5
Indoramin
Reactant of Route 6
Indoramin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.